4-Methoxybenzamide

Overview

Description

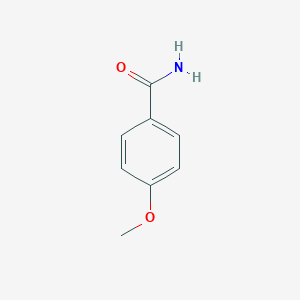

It is a white crystalline powder with a melting point of 164-167°C . This compound is a member of the benzamide family and is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring at the para position relative to the amide group (-CONH2).

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybenzamide can be synthesized through various methods. One common method involves the reaction of 4-methoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds as follows:

4-Methoxybenzoic acid+Ammonia→this compound+Water

Another method involves the reaction of 4-methoxybenzoyl chloride with ammonia or an amine . The reaction conditions usually involve the use of an organic solvent such as dichloromethane and a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form 4-methoxybenzoic acid.

Reduction: The amide group can be reduced to form 4-methoxyaniline.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOCH3) in the presence of a suitable electrophile can facilitate substitution reactions.

Major Products Formed

Oxidation: 4-Methoxybenzoic acid.

Reduction: 4-Methoxyaniline.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Tyrosinase Inhibition

One of the prominent applications of 4-methoxybenzamide derivatives is their role as tyrosinase inhibitors. Tyrosinase is an enzyme crucial in the biosynthesis of melanin, and its inhibition can be beneficial in cosmetic formulations and therapeutic agents targeting hyperpigmentation disorders.

- Case Study: Novel Schiff Base Derivatives

A study synthesized novel derivatives of 2-hydroxy-4-methoxybenzamide, evaluating their efficacy as tyrosinase inhibitors. Among these, compound 4d exhibited an IC50 value of 7.57 μM, demonstrating approximately 2.5-fold better inhibition than kojic acid, a well-known tyrosinase inhibitor. The mechanism involved mixed-type inhibition, with molecular docking studies suggesting interactions with copper ions at the enzyme's active site .

| Compound | IC50 (μM) | Comparison with Kojic Acid |

|---|---|---|

| 4d | 7.57 | 2.5 times better |

| 4b | 8.19 | |

| 4j | 8.92 |

1.2 Anticancer Activity

Research has also indicated potential anticancer properties associated with compounds derived from this compound. The structural modifications can enhance cytotoxicity against various cancer cell lines.

- Case Study: Antitumor Activity

A review highlighted the anticancer activities of secondary metabolites from medicinal fungi, where derivatives like 3-hydroxy-4-methoxybenzamide were isolated and reported to exhibit significant cytotoxic effects against glioblastoma and other cancer types .

Biochemical Research

2.1 Enzyme Inhibition Studies

The biochemical properties of this compound derivatives have been explored extensively in enzyme inhibition studies beyond tyrosinase.

- Case Study: Enzyme Inhibition Mechanisms

Various studies have documented the inhibition mechanisms of benzamide derivatives on enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX). The structure-activity relationship (SAR) analyses indicate that modifications at the methoxy group can significantly influence inhibitory potency .

| Enzyme | Compound Type | Mechanism of Action |

|---|---|---|

| Tyrosinase | Schiff base derivatives | Mixed-type inhibition |

| MAO | Benzamide derivatives | Competitive inhibition |

| COX | Substituted benzamides | Non-competitive inhibition |

Structural Investigations

The crystal structure analysis of this compound derivatives has provided insights into their stability and reactivity.

- Case Study: Crystal Structure Analysis

A recent study detailed the crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, revealing significant torsion angles and intermolecular interactions that contribute to its stability . Such structural data are critical for optimizing drug design processes.

Mechanism of Action

The mechanism of action of 4-methoxybenzamide depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

4-Methoxybenzamide can be compared with other benzamide derivatives such as:

4-Hydroxybenzamide: Similar structure but with a hydroxyl group (-OH) instead of a methoxy group.

4-Chlorobenzamide: Contains a chlorine atom (-Cl) instead of a methoxy group.

4-Nitrobenzamide: Contains a nitro group (-NO2) instead of a methoxy group.

Each of these compounds has unique properties and reactivity due to the different substituents on the benzene ring. For example, 4-hydroxybenzamide is more polar and can form hydrogen bonds, while 4-chlorobenzamide is more reactive towards nucleophilic substitution reactions.

Biological Activity

4-Methoxybenzamide, a derivative of benzoic acid, has garnered attention in recent years due to its diverse biological activities. This article reviews the compound's biological properties, including its role as an enzyme inhibitor, potential applications in cancer treatment, and its effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the para position of the benzamide structure. This modification influences its solubility and biological interactions.

Enzyme Inhibition

One of the most significant biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme crucial for melanin biosynthesis. Recent studies have demonstrated that derivatives of this compound exhibit potent tyrosinase inhibitory activity, making them potential candidates for cosmetic and therapeutic applications aimed at hyperpigmentation disorders.

Tyrosinase Inhibition Data

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4d | 7.57 | Mixed-type inhibition |

| 4b | 8.19 | Competitive inhibition |

| 4j | 8.92 | Competitive inhibition |

The compound 4d showed approximately 2.5-fold better inhibition than kojic acid, a well-known tyrosinase inhibitor .

Cancer Research Applications

Another area of interest is the use of this compound in cancer diagnostics and treatment. A study investigated the use of N-[2-(1′-piperidinyl)ethyl]-3-123I-iodo-4-methoxybenzamide (P-123I-MBA) as a radiotracer for imaging breast tumors. The results indicated that P-123I-MBA demonstrated significant tumor accumulation in patients with histologically confirmed breast cancer, highlighting its potential as a diagnostic tool in oncology.

Imaging Study Results

| Patient ID | Tumor Type | Tumor Size (cm) | Tracer Accumulation Ratio |

|---|---|---|---|

| 1 | Invasive Ductal | 2.5 | 2.04 |

| 2 | Invasive Lobular | 3.0 | 1.85 |

| ... | ... | ... | ... |

The study found focal uptake in 8 out of 10 patients with confirmed malignancies, indicating a promising application for non-invasive imaging techniques .

Q & A

Q. Basic: What are the reliable synthetic methods for 4-Methoxybenzamide, and how can reaction efficiency be optimized?

Answer:

A robust method involves the Mo(VI)-catalyzed hydration of 4-methoxybenzonitrile using acetaldoxime as a water surrogate. The reaction proceeds under reflux conditions with sodium molybdate(VI) dihydrate (2.4 mol% catalyst loading) in water for 16 hours, yielding this compound with 73% efficiency after purification via column chromatography (hexanes/EtOAc = 1:2) . Optimization strategies include:

- Catalyst tuning : Testing alternative molybdenum complexes to reduce reaction time.

- Solvent effects : Evaluating polar aprotic solvents (e.g., DMF) to enhance nitrile activation.

- Scale-up considerations : Monitoring exothermicity during scaling to avoid decomposition.

Q. Basic: What spectroscopic techniques are used for characterizing this compound, and what key spectral markers should researchers focus on?

Answer:

Critical characterization methods include:

- ¹H NMR : Key signals at δ 7.87–7.85 (aromatic protons), δ 3.81 (methoxy group) in DMSO-d₆ .

- IR spectroscopy : Diagnostic peaks at 1631 cm⁻¹ (amide C=O stretch) and 1257 cm⁻¹ (C-O methoxy vibration) .

- Mass spectrometry : HRMS (ESI) confirmation of molecular ion [M+Na]⁺ at m/z 271.1169 .

For purity assessment, combine HPLC (reverse-phase C18 column) with melting point analysis (lit. 166–167°C) .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:

Contradictions often arise from structural modifications or assay variability. Methodological approaches include:

- Structural validation : Confirm derivative purity via 2D NMR (e.g., NOESY for stereochemistry) and elemental analysis.

- Assay standardization : Replicate studies using consistent cell lines (e.g., RAW264.7 macrophages for PDE4 inhibition assays) and control compounds (e.g., piclamilast as a reference PDE4 inhibitor) .

- Meta-analysis : Compare bioactivity trends across derivatives (e.g., substituent effects on IC₅₀ values) using QSAR models .

Q. Advanced: What methodologies are recommended for assessing the pH-dependent stability of this compound conjugates in bioconjugation studies?

Answer:

To evaluate stability:

- Controlled hydrolysis : Incubate conjugates (e.g., oligonucleotide-4-Methoxybenzamide hybrids) in acetate buffers (pH 4.5–6.0) at 37°C for 24 hours. Monitor degradation via gel electrophoresis or LC-MS .

- Kinetic profiling : Calculate hydrolysis rates using first-order kinetics. For example, at pH 4.5, the phosphoramide bond in N-(6-aminohexyl)-4-methoxybenzamide conjugates degrades >80% within 24 hours .

- Stabilization strategies : Introduce steric hindrance (e.g., tert-butyl groups) or switch to pH-resistant linkers (e.g., triazole rings).

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound-based PDE4 inhibitors?

Answer:

Key SAR strategies include:

- Core modification : Replace the methoxy group with halogen substituents (e.g., Cl, F) to enhance receptor binding. For example, 3,5-dichloropyridyl analogs show improved PDE4 inhibition .

- Side-chain engineering : Introduce cyclopentyloxy groups to improve blood-brain barrier permeability (see Table 2 in for BBB permeability predictions) .

- In silico screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with high predicted affinity for the PDE4 catalytic domain .

Q. Tables Referenced from Evidence:

Table 3 (): Diagnostic IR Peaks for this compound

| Functional Group | IR Peak (cm⁻¹) |

|---|---|

| Amide C=O | 1631 |

| Methoxy C-O | 1257 |

Table 2 ( ): PDE4 Inhibitor Optimization

| Derivative | IC₅₀ (nM) | Selectivity (PDE4B/PDE4D) |

|---|---|---|

| Piclamilast | 2.1 | 15-fold |

| This compound analog | 8.7 | 6-fold |

Properties

IUPAC Name |

4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCPYIYFQVTFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879434 | |

| Record name | P-METHYOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3424-93-9, 8424-93-9 | |

| Record name | 4-Methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008424939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | P-METHYOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z85FX3977E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.